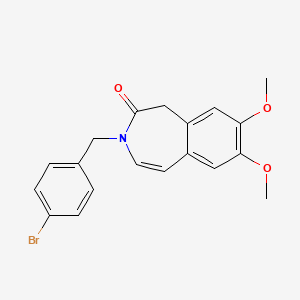

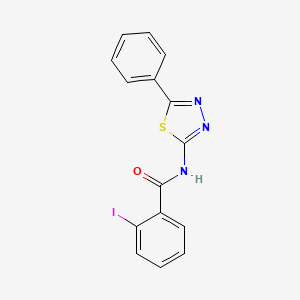

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-bromobenzyl alcohol, a related compound, involves the reaction of nuclear magnetic data . Another related compound, 4-((4-bromobenzyl)selanyl)aniline, was synthesized via reduction of 1,2-diselandiyl)dianiline with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography . For example, the structure of a related compound, 4-((4-bromobenzyl)selanyl)aniline, was determined using single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” would depend on its specific structure. For instance, a related compound, 4-Bromobenzyl bromide, is a solid at room temperature and has a melting point of 118°F .科学的研究の応用

Anti-Inflammatory Agents

The compound ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate has been synthesized as a cinnamic acid-amino acid hybrid molecule. In silico studies revealed promising drug-likeness properties, and in vitro experiments demonstrated high cyclooxygenase (COX-2) inhibitory activity (IC50 = 6 µM). According to Lipinski’s rule of five, it is orally bioavailable. This suggests that the compound could serve as a lead for designing potent COX inhibitors .

Neuroprotective Properties

Cinnamic acids are known for their neuroprotective effects. Given that this compound is a cinnamic acid derivative, it may have potential in protecting against neuroapoptosis, synaptic dysfunction, and memory impairment. The glycine moiety within the compound further contributes to its neuroprotective properties .

Alzheimer’s Disease Research

Disruption of glycinergic neurotransmission has been linked to neuroinflammatory pathologies like Alzheimer’s disease. COX-2 activation plays a role in this disruption. By incorporating the glycine moiety, COX-2 inhibitors could offer protection against Alzheimer’s onset. Thus, this compound warrants investigation in Alzheimer’s research .

Hybrid Molecule Synthesis

The compound’s unique structure makes it a potential lead for synthesizing more effective hybrids. Researchers can explore modifications and create derivatives to enhance its biological activities .

Medicinal Chemistry

Natural products, including cinnamic acids, are valuable tools for designing new compounds with significant biological properties. Researchers can leverage this compound’s structure to develop novel anti-inflammatory agents or other therapeutic molecules .

Drug Discovery

Given its favorable pharmacokinetic properties and COX-2 inhibitory activity, this compound could be part of drug discovery efforts. Investigating its interactions, metabolism, and potential targets may reveal additional applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 4-Bromobenzyl alcohol is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Similarly, 4-Bromobenzyl bromide is also considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation .

将来の方向性

The future directions for research on “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” could include further studies on its synthesis, structure, and potential applications. For instance, a related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has been suggested as a lead for the synthesis of more effective hybrids .

特性

IUPAC Name |

3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYSBFSOKXKCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)

![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)

![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)